1-Methyl-4-nitrobenzimidazole
Overview
Description
1-Methyl-4-nitrobenzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Synthesis and Chemical Properties
1-Methyl-4-nitrobenzimidazole has been a subject of interest in various chemical synthesis processes. For instance, Bella and Milata (2008) described a method for preparing 1-N-methyl-4-nitrobenzoselenadiazolium methylsulphate, which was subsequently converted to 1-methyl-4-nitrobenzimidazole. This compound was characterized as part of a study on nitrosubstituted 1,2‐phenylenediamines (Bella & Milata, 2008). Similarly, Ishiwata and Shiokawa (1969) synthesized 4 (7)- or 5 (6)-Substituted 2-methylbenzimidazole derivatives, including 1-methyl-4-nitrobenzimidazole, through catalytic hydrogenation processes (Ishiwata & Shiokawa, 1969).
Structural Analysis
Lokaj et al. (2008) examined 1-Methyl-6-nitro-1H-benzimidazole, a compound structurally similar to 1-methyl-4-nitrobenzimidazole, to gain insights into structure-function relationships. This study highlighted the planarity of the 1-methylbenzimidazole unit and the angle of inclination of the nitro group, providing valuable information about the structural aspects of these compounds (Lokaj, Kettmann, Solčan, & Katuščák, 2008).
Application in Materials Science
The interaction of 1H-benzimidazole derivatives, including 1-methyl-4-nitrobenzimidazole, with metals like zinc has been explored. Yanardağ (2019) investigated their inhibitory effect on zinc, using electrochemical methods. This study demonstrated the potential of 1H-benzimidazole derivatives, including 1-methyl-4-nitrobenzimidazole, in materials science, particularly in metal surface treatments (Yanardağ, 2019).
Pharmaceutical Applications
In pharmaceutical research, compounds like 1-methyl-4-nitrobenzimidazole have been used as building blocks for developing new drugs. Li et al. (2012) synthesized a series of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold, demonstrating their strong antibacterial activities. These derivatives, structurally related to 1-methyl-4-nitrobenzimidazole, indicate the compound's relevance in antimicrobial drug development (Li et al., 2012).
properties
IUPAC Name |
1-methyl-4-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMKPLHWAENSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363566 | |
Record name | 1-Methyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitrobenzimidazole | |
CAS RN |
31493-66-0 | |
Record name | 1-Methyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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